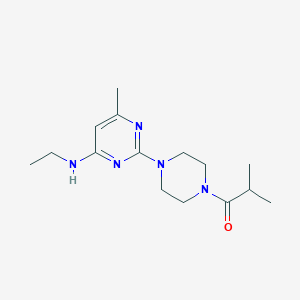
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine, also known as EIMAFEN, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EIMAFEN is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are key regulators of the cell cycle.
Mecanismo De Acción
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine acts as a competitive inhibitor of CDK4 and CDK6 by binding to the ATP-binding pocket of these enzymes. This leads to the inhibition of the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the G1 to S phase transition of the cell cycle. The inhibition of CDK4 and CDK6 by N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been shown to have potent antiproliferative activity against various cancer cell lines. It induces G1 phase cell cycle arrest and apoptosis in these cells. In addition, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine is a potent inhibitor of CDK4 and CDK6, which makes it a valuable tool for studying the role of these enzymes in the cell cycle and cancer. However, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has limited solubility in water, which can make it difficult to use in certain experiments. In addition, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has not been extensively studied in vivo, which limits its potential applications in the field of drug development.
Direcciones Futuras
There are several future directions for the study of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine. One potential direction is the development of more potent and selective CDK4/6 inhibitors based on the structure of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine. Another direction is the study of the effects of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine on the immune system, as CDK4 and CDK6 have been shown to play a role in immune cell proliferation. Finally, the in vivo efficacy and toxicity of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine need to be studied further to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with ethyl 6-methyl-2-oxo-4-pyrimidinecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine.
Aplicaciones Científicas De Investigación
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been extensively studied for its potential applications in the field of cancer research. CDK4 and CDK6 are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-5-16-13-10-12(4)17-15(18-13)20-8-6-19(7-9-20)14(21)11(2)3/h10-11H,5-9H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJDOLDSDUYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

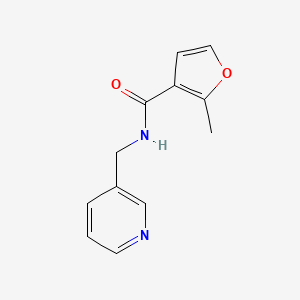

![2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970959.png)
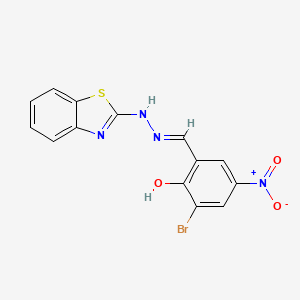
![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5970990.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)
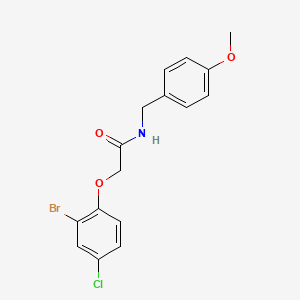
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)
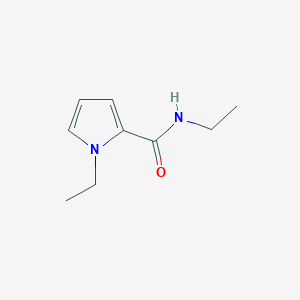

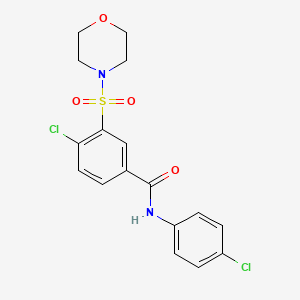
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)